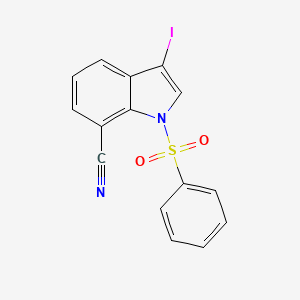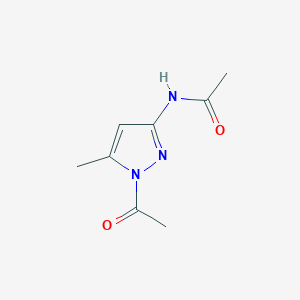![molecular formula C21H24N2O3 B12916357 5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one CAS No. 113499-69-7](/img/structure/B12916357.png)
5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(4-Phenylpiperazin-1-yl)propoxy)benzofuran-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core linked to a phenylpiperazine moiety through a propoxy chain, making it a versatile molecule for chemical modifications and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(4-Phenylpiperazin-1-yl)propoxy)benzofuran-3(2H)-one typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with ethyl bromoacetate, followed by further functionalization to introduce the propoxy chain and the phenylpiperazine group. The reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-(4-Phenylpiperazin-1-yl)propoxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace certain groups with others, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(3-(4-Phenylpiperazin-1-yl)propoxy)benzofuran-3(2H)-one has a wide range of applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of structure-activity relationships and the development of new materials.
Biology: It is used in biochemical assays to investigate its interactions with various biological targets, such as enzymes and receptors.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound for drug development targeting neurological and psychiatric disorders.
Industry: In the industrial sector, it can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(3-(4-Phenylpiperazin-1-yl)propoxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity and influencing neurological functions. The benzofuran core may also contribute to the compound’s binding affinity and selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-(4-Phenylpiperazin-1-yl)propoxy)benzofuran-2(1H)-one
- 5-(3-(4-Methylpiperazin-1-yl)propoxy)benzofuran-3(2H)-one
- 5-(3-(4-Phenylpiperazin-1-yl)propoxy)benzothiophene-3(2H)-one
Uniqueness
Compared to similar compounds, 5-(3-(4-Phenylpiperazin-1-yl)propoxy)benzofuran-3(2H)-one stands out due to its specific structural features, such as the benzofuran core and the phenylpiperazine group. These features confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
113499-69-7 |
|---|---|
Molekularformel |
C21H24N2O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
5-[3-(4-phenylpiperazin-1-yl)propoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C21H24N2O3/c24-20-16-26-21-8-7-18(15-19(20)21)25-14-4-9-22-10-12-23(13-11-22)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14,16H2 |
InChI-Schlüssel |
ZDVDUIDJZDJRMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=C2)OCC3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)






![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)




![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)
